molecular formula C11H18O4 B13401999 Dimethyl 2-hexylidenemalonate CAS No. 74290-25-8

Dimethyl 2-hexylidenemalonate

Cat. No.: B13401999
CAS No.: 74290-25-8
M. Wt: 214.26 g/mol
InChI Key: HEEGGQBFHGQOAP-UHFFFAOYSA-N
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Description

. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-hexylidenemalonate can be synthesized through the condensation of dimethyl malonate with hexanal in the presence of a base. The reaction typically involves the deprotonation of dimethyl malonate to form an enolate, which then undergoes nucleophilic addition to hexanal, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hexylidenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide or potassium tert-butoxide for enolate formation.

    Acids: Hydrochloric acid or sulfuric acid for hydrolysis.

    Heat: Applied during decarboxylation reactions.

Major Products

    Alkylated Malonates: Formed through alkylation reactions.

    Carboxylic Acids: Resulting from hydrolysis and decarboxylation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl 2-hexylidenemalonate involves its reactivity as an enolate. The enolate form can participate in nucleophilic addition and substitution reactions, leading to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-hexylidenemalonate is unique due to its hexylidene group, which imparts distinct reactivity and properties compared to other malonate esters. This makes it particularly useful in the synthesis of specialized organic compounds and materials .

Properties

CAS No.

74290-25-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

dimethyl 2-hexylidenepropanedioate

InChI

InChI=1S/C11H18O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h8H,4-7H2,1-3H3

InChI Key

HEEGGQBFHGQOAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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